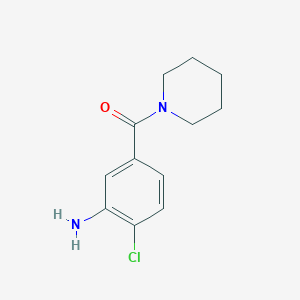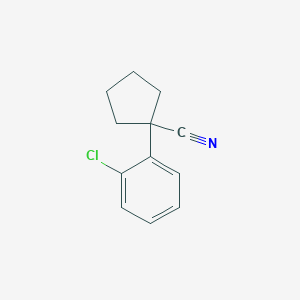
1-(2-Chlorophenyl)cyclopentanecarbonitrile
Übersicht
Beschreibung
“1-(2-Chlorophenyl)cyclopentanecarbonitrile” is a chemical compound with the molecular formula C12H12ClN . It is a derivative of cyclopentanecarbonitrile .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclopentane ring attached to a carbonitrile group and a 2-chlorophenyl group .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 205.68 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis and Electrical Properties : The synthesis and characterization of phthalocyanines, which involve the reaction of phthalonitrile and other compounds, including derivatives of 1-(2-Chlorophenyl)cyclopentanecarbonitrile, have been explored. Studies have shown that these synthesized compounds exhibit semiconductor behavior and varying electrical properties (Yabaş et al., 2011).
Catalysis and Reaction Mechanisms : Research has demonstrated the catalytic applications of certain complexes in reactions, such as the intramolecular oxypalladation of 2-allylphenols. These studies provide insights into the reaction mechanisms and potential applications of catalysts that may involve derivatives of this compound (Hosokawa et al., 1975).
Environmental and Chemical Processes
Adsorptive Removal of Pollutants : The use of certain materials for the adsorptive removal of chlorophenols from water has been investigated. This research is relevant for understanding the environmental applications and removal processes of chlorophenol derivatives, including this compound (Tütem et al., 1998).
Bacterial Degradation of Chlorophenols : Studies have focused on the bacterial degradation of chlorophenols and their derivatives, an important aspect of environmental pollution control. This research sheds light on the biochemical and genetic mechanisms involved in the degradation, which could include compounds like this compound (Arora & Bae, 2014).
Luminescence and Spectroscopy
Luminescent Properties : The study of luminescent mono- and binuclear cyclometalated platinum(II) complexes, involving derivatives of this compound, has been conducted. This research is crucial for understanding the luminescent properties and applications of such compounds (Lai et al., 1999).
Photophysical Characterization : Research on the photophysical characterization of diarylethene-fluorene derivatives, which may include compounds similar to this compound, has been carried out. This includes studies on their phototransformation and potential applications in optical data storage (Luchita et al., 2011).
Safety and Hazards
According to a safety data sheet, “1-(2-Chlorophenyl)cyclopentanecarbonitrile” is classified as having acute toxicity (oral, category 4) and can cause skin corrosion or irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and adequate ventilation is advised .
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)cyclopentane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN/c13-11-6-2-1-5-10(11)12(9-14)7-3-4-8-12/h1-2,5-6H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUMRJIGCNUOFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00577808 | |
| Record name | 1-(2-Chlorophenyl)cyclopentane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00577808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
143328-15-8 | |
| Record name | 1-(2-Chlorophenyl)cyclopentane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00577808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



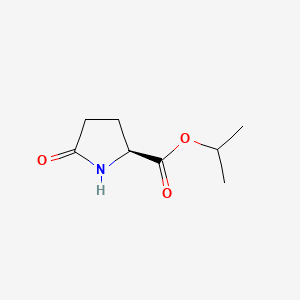



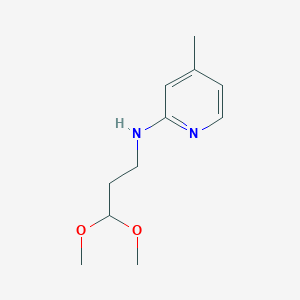
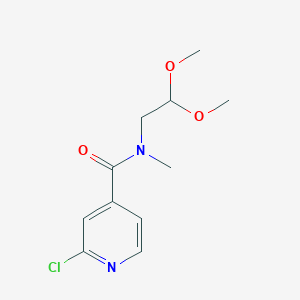
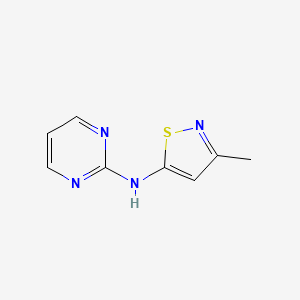
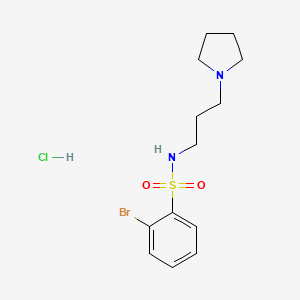
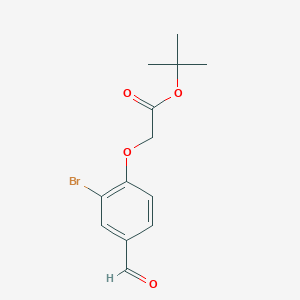

![4-((1H-Pyrrolo[2,3-B]pyridin-4-YL)oxy)-3-fluoroaniline](/img/structure/B1628029.png)
